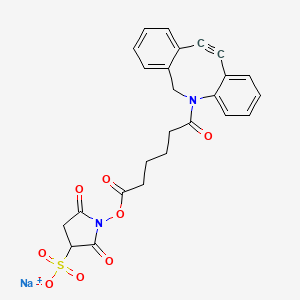

DBCO-Sulfo-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DBCO-Sulfo-NHS Ester is a water-soluble reagent that enables simple and efficient labeling of antibodies, proteins, and other primary amine-containing macromolecules with a DBCO moiety in 100% aqueous buffers . It is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .

Synthesis Analysis

The synthesis of Sulfo-DBCO-NHS ester mainly involves organic synthesis and bio-orthogonal reactions. The compound is usually prepared with DBCO (dibenzocyclooctyne) and active esters as raw materials, and after a series of reaction processes, the sulfonic acid group is finally introduced . In the bio-orthogonal reaction stage, Sulfo-DBCO-NHS ester can react specifically with amines in cells or on biomolecules to achieve protein modification .Molecular Structure Analysis

The chemical formula of DBCO-Sulfo-NHS ester is C25H21N2NaO8S, with an exact mass of 532.09 and a molecular weight of 532.500 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis

DBCO-NHS ester is commonly used in bioconjugation. It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical And Chemical Properties Analysis

DBCO-Sulfo-NHS ester is a water-soluble sulfonated reagent containing a DBCO moiety . It can be used for simple and efficient labeling of antibodies, proteins, and any other primary amine-bearing macromolecules with a DBCO moiety in 100% aqueous buffers .Scientific Research Applications

Copper-free Click Chemistry

DBCO-Sulfo-NHS ester is used in Copper-free Click Chemistry . This chemistry involves a reaction between azide and alkyne groups to form a stable triazole linkage without the need for a copper catalyst . This makes it a valuable tool in biological research where copper can be toxic .

Modification and Labeling of Biomolecules

DBCO-Sulfo-NHS ester is commonly used for the modification and labeling of biomolecules such as antibodies and proteins . It introduces DBCO groups onto their surfaces, allowing for further chemical reactions .

Conjugation of Peptide Antigens

DBCO-Sulfo-NHS ester serves as a cross-linker to conjugate peptide antigens onto the surface of poly (lactic-co-glycolic acid) (PLGA) nanoparticles . This application is particularly useful in the field of immunology and vaccine development .

Synthesis of Stimuli-Responsive DNA-Gated Nano-sized Metal-Organic Frameworks (NMOFs)

DBCO-Sulfo-NHS ester can be used for the covalent modification of NMOFs with nucleic acids via click chemistry . This results in the synthesis of stimuli-responsive DNA-gated NMOFs . These NMOFs can act as carriers of a fluorescent agent or anticancer drug, making them highly useful in biomedical applications .

Water-Soluble Reagent

DBCO-Sulfo-NHS ester is a water-soluble reagent . This property makes it suitable for use in aqueous buffers, expanding its applicability in various biological and chemical reactions .

DBCO-Sulfo-NHS ester can be used for the efficient labeling of primary amine-bearing macromolecules with DBCO moiety . This is particularly useful in the field of bioconjugation, where it enables the attachment of various probes or other molecules to biomolecules .

Mechanism of Action

Target of Action

DBCO-Sulfo-NHS Ester primarily targets biomolecules containing primary amines . These primary amines are often found in proteins and peptides, making them the main targets for this compound .

Mode of Action

The compound contains an NHS ester moiety that readily reacts with primary amines on biomolecules . This reaction, known as acylation, is favored at near-neutral pH (6-9) and with concentrated protein solutions . The compound also contains a DBCO group that can undergo a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-Sulfo-NHS Ester is the strain-promoted alkyne-azide cycloaddition (SPAAC) . This pathway allows for the specific reaction of the DBCO group in the compound with azide-containing molecules .

Pharmacokinetics

The pharmacokinetics of DBCO-Sulfo-NHS Ester are largely determined by its chemical properties. As a water-soluble compound , it can be dissolved in aqueous buffers or dry water-miscible organic solvents such as DMSO or DMF before diluting in the final reaction buffer . The compound’s NHS ester moiety readily hydrolyzes and becomes non-reactive, so stock solutions should be prepared immediately before use .

Result of Action

The result of the action of DBCO-Sulfo-NHS Ester is the formation of a stable urea linkage between the compound and the primary amine-containing biomolecule . This allows for the effective labeling of these biomolecules, which can be useful in various applications such as protein analysis, cell imaging, and material modification .

Action Environment

The action of DBCO-Sulfo-NHS Ester is influenced by several environmental factors. The reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) .

Future Directions

DBCO-Sulfo-NHS Ester has a wide range of applications, especially in biomedical research and clinical applications . For example, it can be used to label or modify biomolecules such as proteins, antibodies, and nucleic acids . It can also be used to connect fluorescent dyes or radioactive isotopes to proteins for cell tracing, protein localization, and molecular imaging research .

properties

IUPAC Name |

sodium;1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O8S.Na/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26;/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHPYSXPCJSPR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N2NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-Sulfo-NHS ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![(S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea](/img/structure/B606909.png)

![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)